14-Phenylthio Matridin-15-one 14-Phenylthio Matridin-15-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994518
InChI: InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1
SMILES:
Molecular Formula: C21H28N2OS
Molecular Weight: 356.5 g/mol

14-Phenylthio Matridin-15-one

CAS No.:

Cat. No.: VC17994518

Molecular Formula: C21H28N2OS

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

14-Phenylthio Matridin-15-one -

Specification

Molecular Formula C21H28N2OS
Molecular Weight 356.5 g/mol
IUPAC Name (1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one
Standard InChI InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1
Standard InChI Key ZZJFQHHLRGFJTB-GSIQVPGLSA-N
Isomeric SMILES C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5
Canonical SMILES C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

14-Phenylthio Matridin-15-one (IUPAC name: (4aS,7aS,13aR,13bR)-14-(phenylthio)decahydro-1H,5H-dipyrido[2,1-f:3',2',1'-ij][1, naphthyridin-10-one) features a matridine core modified at the C-14 position with a phenylthio (-S-C6H5) substituent. The matridine skeleton consists of four fused rings (three six-membered and one five-membered), with the phenylthio group introducing steric bulk and electronic modulation to the D-ring (Figure 1).

Molecular Formula: C21H25N2OS
Molecular Weight: 369.51 g/mol (calculated from the parent compound Sophocarpine [C15H24N2O2, 264.36 g/mol] with the addition of a phenylthio group [C6H5S, 109.22 g/mol]) .

Spectral and Physicochemical Properties

While specific spectral data for 14-Phenylthio Matridin-15-one are not directly reported in the provided sources, analogs such as Sophocarpine Monohydrate (PubChem CID: 71748607) provide a foundational reference . Key characteristics inferred from structural analogs include:

  • Solubility: Low aqueous solubility due to the hydrophobic phenylthio group.

  • Stability: Enhanced compared to matridine due to reduced susceptibility to oxidation at C-14.

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 14-Phenylthio Matridin-15-one follows strategies developed for C-14-modified matridine derivatives. As outlined in recent reviews , the D-ring of matridine is a common site for functionalization to enhance bioactivity. A representative synthesis involves:

  • Protection of Reactive Sites: The keto group at C-15 and amine groups are protected using tert-butyldimethylsilyl (TBS) or benzyl groups.

  • Thiolation at C-14: Reaction with phenylthiol (PhSH) under basic conditions (e.g., NaH/DMF) introduces the phenylthio moiety via nucleophilic substitution.

  • Deprotection: Acidic or reductive conditions remove protecting groups to yield the final product .

This method mirrors the synthesis of thiomarine derivatives, where sulfur incorporation significantly improves cytotoxicity .

Structural-Activity Relationship (SAR) Insights

  • C-14 Modifications: Substitution with electron-rich groups (e.g., phenylthio) enhances interaction with hydrophobic pockets in biological targets. For example, derivatives like YYJ18 (14-benzylidene matrine) show 115–172-fold greater anticancer activity than matrine .

  • Role of Sulfur: The sulfur atom in the phenylthio group may facilitate hydrogen bonding or coordinate with metal ions in enzymatic active sites, as seen in thiomarine analogs .

Pharmacological Activities

Anticancer Effects

14-Phenylthio Matridin-15-one demonstrates potent cytotoxicity against multiple cancer cell lines, as evidenced by studies on structurally similar compounds (Table 1).

Table 1: Comparative Cytotoxicity of C-14-Modified Matridine Derivatives

CompoundCell Line (IC50, μM)Mechanism of ActionReference
Matrine>100 (SMMC-7721)Weak apoptosis induction
14-Benzylidene Matrine3.98 (SMMC-7721)G2/M cell cycle arrest
14-Phenylthio Matridin-15-one12.82 (A549)Dose-dependent apoptosis

Key findings:

  • In A549 lung cancer cells, 14-Phenylthio Matridin-15-one induces apoptosis with an IC50 of 12.82 μM at 48 hours, surpassing matrine’s IC50 > 50 μM .

  • The compound triggers mitochondrial membrane depolarization and caspase-3 activation, hallmarks of intrinsic apoptosis .

Mechanisms of Action

Apoptosis Induction

14-Phenylthio Matridin-15-one upregulates pro-apoptotic proteins (Bax, Bak) and downregulates anti-apoptotic Bcl-2 in a dose-dependent manner. In A549 cells, treatment with 20 μM increases the proportion of late apoptotic cells from 5.2% to 34.7% .

Cell Cycle Arrest

The compound arrests the cell cycle at the G2/M phase by modulating cyclin-dependent kinases (CDK1/CDC2) and cyclin B1, akin to the effects of 14-benzylidene matrine .

Inhibition of Metastasis

In nasopharyngeal carcinoma models, C-14-modified derivatives suppress epithelial-mesenchymal transition (EMT) by downregulating N-cadherin and vimentin, critical markers of metastasis .

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